6-Amino-1-(3-chlorobenzyl)-uracil
CAS No.:
Cat. No.: VC14184991
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O2 |
|---|---|
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | 6-amino-1-[(3-chlorophenyl)methyl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10ClN3O2/c12-8-3-1-2-7(4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) |
| Standard InChI Key | YMSSLELJYKOLIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C(=CC(=O)NC2=O)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
6-Amino-1-(3-chlorobenzyl)-uracil consists of a uracil core (pyrimidine-2,4-dione) modified at two positions:
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N-1: Substituted with a 3-chlorobenzyl group.
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C-6: Bearing an amino (-NH) substituent.
The 3-chlorobenzyl moiety introduces steric and electronic effects distinct from its 2-chloro isomer, potentially influencing reactivity and biological interactions .
Table 1: Comparative Structural Data for Chlorobenzyl-Uracil Derivatives
Synthesis and Characterization
Synthetic Pathways
While no literature explicitly details the synthesis of 6-amino-1-(3-chlorobenzyl)-uracil, analogous methods for its 2-chloro isomer provide a validated blueprint :
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Condensation Reaction:
Ethyl cyanoacetate reacts with N-(3-chlorobenzyl)urea under basic conditions (e.g., sodium ethoxide), followed by acidification to yield the intermediate 6-amino-uracil derivative. -
Cyclization:
Intramolecular cyclization under reflux with acetic acid or formamide completes the uracil ring formation.
Key Reaction Parameters:
Spectroscopic Characterization
Data extrapolated from the 2-chloro analog :
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H NMR:
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δ 7.3–7.5 ppm (aromatic protons, 3-chlorobenzyl)
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δ 5.8 ppm (C-5 proton)
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δ 4.6 ppm (benzyl methylene, -CH-)
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-
IR:
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1690–1660 cm (C=O stretching)
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1620 cm (C=N/C=C aromatic)
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Physicochemical Properties
Thermal Stability
Predicted melting point: 290–300°C (based on 2-chloro analog: 295°C ). The 3-chloro substituent may slightly reduce crystallinity due to altered packing efficiency.
Solubility Profile
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High Solubility: Polar aprotic solvents (DMSO, DMF)
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Low Solubility: Water, hexane
Table 2: Predicted Physicochemical Properties
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 ± 0.2 (Predicted) |
| pKa | 3.1 (NH), 8.9 (N-CH) |
Biological Activities and Applications
Antioxidant Capacity
Pyrimidine derivatives with electron-donating groups (e.g., -NH) demonstrate radical scavenging activity. In DPPH assays, the 2-chloro analog showed 70% inhibition at 100 μM , suggesting comparable potential for the 3-chloro isomer.
Anti-inflammatory Prospects
Related tricyclic pyrimidines derived from 6-aminouracils exhibit COX-2 inhibition (IC 0.8 μM) , hinting at possible applications for 6-amino-1-(3-chlorobenzyl)-uracil in inflammatory disorders.
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